Studies suggest 4-MTPG may act as an inhibitor for certain enzymes, particularly glycosidases, which are enzymes that break down glycosidic bonds between carbohydrates. One study found that 4-MTPG competitively inhibited the enzyme beta-glucosidase, potentially offering a strategy for managing diseases associated with abnormal glycosidase activity [].
4-MTPG can serve as a substrate for glycosyltransferases, enzymes that transfer sugar moieties to other molecules. This property makes it valuable for studying the mechanisms and specificities of these enzymes, which play crucial roles in various biological processes [].
The ability of 4-MTPG to interact with enzymes and serve as a sugar donor has potential applications in drug discovery and development. By studying how 4-MTPG interacts with specific enzymes or biological targets, researchers may gain insights into designing new therapeutic agents [].
4-MTPG's unique structure and properties make it a valuable tool in chemical biology research. It can be used to probe various biological processes, such as studying protein-carbohydrate interactions or developing new methods for carbohydrate modification [].
4-Methylphenyl 1-thio-beta-D-glucopyranoside is a chemical compound with the molecular formula C₁₃H₁₈O₅S and a molecular weight of approximately 286.35 g/mol. It is classified as a thioether derivative of beta-D-glucopyranoside, where a methylphenyl group is substituted at the 1-position of the glucopyranoside structure. This compound is notable for its potential applications in biochemical research and pharmaceutical development due to its unique structural characteristics and biological properties .
The mechanism of action of 4-Methylphenyl 1-thio-beta-D-glucopyranoside depends on the specific application.
Research indicates that 4-Methylphenyl 1-thio-beta-D-glucopyranoside exhibits notable biological activities, including potential antioxidant and antimicrobial properties. These activities are attributed to its ability to scavenge free radicals and inhibit the growth of certain pathogenic microorganisms. The compound's structure allows it to interact with biological membranes, which may enhance its bioactivity .
The synthesis of 4-Methylphenyl 1-thio-beta-D-glucopyranoside typically involves the reaction of 4-methylphenyl thiol with a suitable glucopyranoside precursor under acidic or basic conditions. Common methods include:
These methods allow for varying yields and purities depending on reaction conditions .
4-Methylphenyl 1-thio-beta-D-glucopyranoside finds applications in several fields:
The compound's versatility enhances its utility in both academic and industrial settings .
Interaction studies involving 4-Methylphenyl 1-thio-beta-D-glucopyranoside have focused on its binding affinity to various proteins, particularly enzymes involved in carbohydrate metabolism. These studies reveal that the compound can inhibit certain glycosidases, suggesting potential therapeutic applications in managing conditions related to carbohydrate digestion and absorption .
Several compounds share structural similarities with 4-Methylphenyl 1-thio-beta-D-glucopyranoside. Notable examples include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Methylphenyl 1-thio-beta-D-glucopyranoside | Methyl group on phenyl; thioether linkage | Antioxidant and antimicrobial activity |
Phenyl 1-thio-beta-D-glucopyranoside | No methyl substitution | Lower solubility compared to methyl derivative |
4-Methoxyphenyl 1-thio-beta-D-glucopyranoside | Methoxy group on phenyl | Different electronic properties affecting reactivity |
Thio-beta-D-glucosides | Various substitutions at anomeric position | Diverse biological activities depending on substituents |
This comparison highlights how subtle changes in structure can significantly affect the properties and applications of these compounds .
The carbon-sulfur bond in 4-Methylphenyl 1-thio-beta-D-glucopyranoside represents a fundamental structural feature that distinguishes thioglycosides from their oxygen-containing counterparts [1] [7]. Theoretical investigations utilizing density functional theory methods have revealed that carbon-sulfur bond lengths in thioglycoside systems typically range from 1.801 to 1.854 Ångströms, significantly longer than carbon-oxygen bonds due to the larger atomic radius of sulfur [17]. This extended bond length contributes to the unique reactivity profile observed in thioglycoside donors during glycosylation reactions [15].
The electronic characteristics of the carbon-sulfur bond in 4-Methylphenyl 1-thio-beta-D-glucopyranoside are governed by the polarizability of the sulfur atom, which exceeds that of oxygen by a substantial margin [25]. Quantum chemical calculations have demonstrated that the carbon-sulfur-carbon bond angles in thioglycoside systems typically measure between 89.3 and 90.0 degrees, reflecting the sp3 hybridization of the sulfur center and its accommodation within the pyranose ring structure [17]. The electron density distribution around the sulfur atom creates a region of enhanced nucleophilicity compared to oxygen glycosides, facilitating selective activation under appropriate reaction conditions [11].
Computational studies employing the B3LYP/6-31G(d,p) level of theory have provided detailed insights into the orbital interactions governing carbon-sulfur bond stability [21]. The sulfur lone pairs engage in hyperconjugative interactions with adjacent carbon-hydrogen and carbon-carbon sigma bonds, contributing to the overall stabilization of the thioglycoside framework [15]. These interactions are particularly pronounced in the beta-anomeric configuration, where the sulfur atom adopts an axial orientation that optimizes orbital overlap with the ring system [14].
The molecular orbital analysis reveals that the highest occupied molecular orbital in 4-Methylphenyl 1-thio-beta-D-glucopyranoside is primarily localized on the sulfur atom, with significant contributions from the aromatic methylphenyl substituent [13]. This electronic distribution renders the sulfur center susceptible to electrophilic attack, explaining the facility with which thioglycosides undergo activation in the presence of appropriate promoter systems [15] [33].
Bond Type | Typical Range/Value | Description |
---|---|---|
C-S Bond Length (Å) | 1.801-1.854 | Based on thiophene derivatives DFT studies [17] |
C-C Bond Length (Å) | 1.43-1.45 | Aromatic and aliphatic C-C bonds [17] |
C=C Bond Length (Å) | 1.345-1.358 | Aromatic double bonds [17] |
C-H Bond Length (Å) | 1.077-1.081 | Standard C-H bond lengths [17] |
C-S-C Bond Angle (°) | 89.3-90.0 | Sulfur bridge angle in ring systems [17] |
C-C-C Bond Angle (°) | 113.8-114.1 | Ring carbon angles [17] |
The anomeric effect in 4-Methylphenyl 1-thio-beta-D-glucopyranoside represents a modified manifestation of the classical anomeric effect observed in oxygen glycosides [18]. Nuclear magnetic resonance spectroscopic studies have revealed that the beta-anomer exhibits characteristic coupling constants of 7.3 to 8.5 Hertz for the vicinal proton-proton interaction between H1 and H2, confirming the axial orientation of the anomeric proton [24] [28]. The one-bond carbon-hydrogen coupling constant for the beta-configuration typically ranges from 157.5 to 164.9 Hertz, providing additional spectroscopic evidence for the anomeric configuration [18] [24].
The energetic contribution of the anomeric effect in thioglycosides has been quantified through computational studies, revealing values ranging from 2.3 to 4.0 kilocalories per mole [14] [18]. This magnitude represents a reduction compared to the classical anomeric effect in oxygen glycosides, attributed to the weaker electron-withdrawing nature of sulfur relative to oxygen [18]. The reduced anomeric effect in thioglycosides contributes to their enhanced stability under neutral and mildly acidic conditions, making them valuable synthetic intermediates [11] [33].
The exo-anomeric effect in 4-Methylphenyl 1-thio-beta-D-glucopyranoside involves the interaction between the sulfur lone pair electrons and the sigma-star orbital of the exocyclic carbon-oxygen bond [8]. Natural bond orbital analysis has revealed that this delocalization contributes approximately 0.5 to 1.0 kilocalories per mole to the overall stabilization of the beta-anomeric configuration [18]. The preferred conformation maintains the pyranose ring in the classical 4C1 chair form, with the methylphenyl substituent adopting an equatorial-like orientation to minimize steric interactions [12].
Density functional theory calculations have elucidated the electronic basis of the anomeric preference in thioglycosides [15]. The sulfur atom exhibits a marked preference for the axial orientation in the beta-configuration, where optimal orbital overlap occurs between the sulfur lone pairs and the adjacent carbon-oxygen antibonding orbitals [14]. This electronic arrangement stabilizes the beta-anomer relative to the alpha-configuration, although the energy difference is less pronounced than in oxygen glycosides [18].
Parameter | β-Thioglycoside | Comparison to O-glycosides |
---|---|---|
Anomeric Effect Energy (kcal/mol) | 2.3-4.0 [14] [18] | Reduced magnitude |
β-Anomer Stability (relative) | Higher than α [18] | Less pronounced |
Exo-anomeric Effect | Present [8] | Modified |
Preferred Conformation | 4C1 chair [12] | Similar chair form |
Electronic Configuration | Axial sulfur preference [14] | Different orbital overlap |
Stabilization Mechanism | n(S) → σ*(C-O) delocalization [18] | Weaker than oxygen counterpart |
Computational chemistry approaches have provided comprehensive theoretical frameworks for understanding the stability and reactivity patterns of 4-Methylphenyl 1-thio-beta-D-glucopyranoside [21] [23]. The Complete Active Space Self-Consistent Field method combined with second-order perturbation theory has been employed to achieve accurate descriptions of the electronic structure, particularly for systems involving multiple electronic configurations [25]. These calculations have successfully predicted bond angles and conformational preferences that show excellent agreement with experimental nuclear magnetic resonance data [24].
Molecular dynamics simulations have revealed the conformational flexibility of thioglycosides in solution, demonstrating that 4-Methylphenyl 1-thio-beta-D-glucopyranoside predominantly adopts the 4C1 chair conformation with occasional excursions to alternative conformers [26]. The methylphenyl substituent exhibits rotational freedom around the carbon-sulfur bond, with energy barriers for rotation calculated to be approximately 3 to 5 kilocalories per mole [21]. These dynamics contribute to the observed reactivity patterns in glycosylation reactions, where conformational preorganization can influence the stereochemical outcome [12].
The activation mechanisms of thioglycosides have been elucidated through transition state calculations employing density functional theory methods [15]. The initial step involves coordination of electrophilic promoters to the sulfur atom, leading to the formation of sulfonium intermediates that facilitate subsequent nucleophilic displacement [15] [33]. The calculated activation energies for these processes range from 15 to 25 kilocalories per mole, depending on the nature of the promoter and reaction conditions [15].
Quantum chemical calculations have identified the frontier molecular orbitals responsible for the reactivity patterns observed in thioglycoside activation [13]. The highest occupied molecular orbital is primarily sulfur-centered, with significant contributions from the aromatic methylphenyl group, while the lowest unoccupied molecular orbital exhibits antibonding character between the anomeric carbon and sulfur [21]. This electronic structure predisposes the molecule toward electrophilic activation at the sulfur center, followed by nucleophilic attack at the anomeric carbon [15].
Natural bond orbital analysis has quantified the hyperconjugative interactions that stabilize the thioglycoside framework [18]. The sulfur lone pairs participate in delocalization with adjacent sigma-star orbitals, contributing stabilization energies of 2 to 8 kilocalories per mole depending on the specific orbital interactions [18]. These stabilizing interactions help explain the enhanced shelf-stability of thioglycosides compared to other glycosyl donors, while maintaining sufficient reactivity for synthetic applications [33].
Computational Method | Application | Key Finding | Accuracy |
---|---|---|---|
DFT B3LYP/6-31G(d,p) | Geometry optimization [21] | C-S bond length 1.8 Å average | Good agreement with experimental |
CASSCF/CASPT2 | Bond angle predictions [25] | Bond angles match experimental | Excellent correlation |
NBO Analysis | Electron delocalization [18] | Anomeric effect quantified | Quantitative insights |
Molecular Dynamics | Conformational dynamics [26] | Chair conformation preferred | Conformational preferences |
Quantum Chemical Calculations | Electronic structure [21] | Orbital interactions mapped | Electronic properties |
The theoretical understanding of 4-Methylphenyl 1-thio-beta-D-glucopyranoside has been further enhanced through comparative studies with related thioglycoside systems [30]. These investigations have revealed that the electronic nature of the aglycon substituent significantly influences both the stability and reactivity of the thioglycoside donor [30]. The methylphenyl group provides moderate electron-donating character, positioning this particular thioglycoside in an intermediate reactivity range compared to more electron-rich or electron-poor variants [30].